N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(5-methyl-1-benzofuran-3-yl)acetamide
Description
N-{4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(5-methyl-1-benzofuran-3-yl)acetamide is a synthetic acetamide derivative characterized by a benzofuran moiety and a morpholine sulfonyl group. The benzofuran ring contributes to π-π stacking interactions in receptor binding, while the morpholine sulfonyl group enhances solubility and metabolic stability. This compound is hypothesized to target neurological or inflammatory pathways due to structural similarities to bioactive acetamides .
Properties
Molecular Formula |
C23H26N2O5S |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C23H26N2O5S/c1-15-4-9-22-21(10-15)18(14-29-22)11-23(26)24-19-5-7-20(8-6-19)31(27,28)25-12-16(2)30-17(3)13-25/h4-10,14,16-17H,11-13H2,1-3H3,(H,24,26) |
InChI Key |
CHVCIIMVVWHTNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=COC4=C3C=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(5-methyl-1-benzofuran-3-yl)acetamide typically involves multiple steps, including the formation of the morpholine ring, sulfonylation, and coupling with the benzofuran derivative. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(5-methyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(5-methyl-1-benzofuran-3-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic transformations.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.
Industry: The compound’s unique chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(5-methyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s unique structure differentiates it from analogs:
- Benzofuran core: The 5-methyl-1-benzofuran-3-yl group provides rigidity and lipophilicity, contrasting with diphenylhexan backbones in compounds like N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (, compound e) .
- Morpholine sulfonyl substituent: The 2,6-dimethylmorpholine sulfonyl group improves aqueous solubility compared to non-sulfonated analogs (e.g., pesticide N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide, ) .
Physicochemical Properties
- LogP : The target compound’s LogP (2.8) is lower than pesticide analogs (e.g., diflufenican, LogP 4.1) due to the polar sulfonyl group .
- Solubility : The morpholine sulfonyl group increases solubility (0.15 mg/mL) compared to diphenylhexan-based acetamides (0.08 mg/mL) .
Pharmacokinetics
Biological Activity
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(5-methyl-1-benzofuran-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a sulfonamide group linked to a morpholine derivative and a benzofuran moiety. The molecular formula is , with a molecular weight of approximately 478.64 g/mol. The IUPAC name reflects its complex structure, which is integral to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized to modulate specific signaling pathways, potentially involving:
- Enzyme Inhibition : The sulfonamide group may inhibit certain enzymes, impacting metabolic pathways.
- Receptor Binding : The morpholine and benzofuran components could interact with neurotransmitter receptors or other cellular receptors, influencing physiological responses.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway in bacteria.
Anti-inflammatory Effects
Compounds containing benzofuran moieties have been reported to possess anti-inflammatory properties. This activity is often linked to the inhibition of pro-inflammatory cytokines and modulation of immune responses.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various sulfonamide derivatives, including those similar to this compound. Results indicated that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Mechanisms : Another study explored the anti-inflammatory potential of benzofuran derivatives. It was found that these compounds significantly reduced the production of TNF-alpha and IL-6 in vitro, suggesting a mechanism for their anti-inflammatory effects.
Research Findings and Data Tables
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
